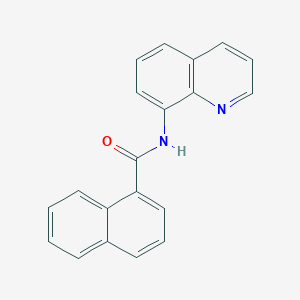
N-(quinolin-8-yl)naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(quinolin-8-yl)naphthalene-1-carboxamide: is an organic compound with the molecular formula C20H14N2O. It is a derivative of naphthamide and quinoline, combining the structural features of both these moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(quinolin-8-yl)naphthalene-1-carboxamide typically involves the reaction of 8-aminoquinoline with 1-naphthoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(quinolin-8-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinoline-N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry: N-(quinolin-8-yl)naphthalene-1-carboxamide is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound has been studied for its inhibitory activity against enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). It shows promise as a therapeutic agent for neurological disorders like depression and Alzheimer’s disease .
Medicine: Due to its enzyme inhibitory properties, this compound is being explored as a potential drug candidate for treating neurodegenerative diseases .
Industry: In the materials science field, the compound is investigated for its use in organic light-emitting diodes (OLEDs) and other electronic applications .
Mechanism of Action
N-(quinolin-8-yl)naphthalene-1-carboxamide exerts its effects primarily through enzyme inhibition. It acts as a competitive and reversible inhibitor of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. The compound binds to the active site of these enzymes, preventing the breakdown of neurotransmitters like dopamine and acetylcholine. This leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of neurological disorders .
Comparison with Similar Compounds
- N-(quinolin-8-yl)benzamide
- N-(quinolin-8-yl)phthalimide
- 1,8-naphthalimide derivatives
Comparison: N-(quinolin-8-yl)naphthalene-1-carboxamide is unique due to its combined structural features of quinoline and naphthamide. This dual functionality allows it to interact with multiple biological targets, making it a versatile compound in medicinal chemistry. Compared to other similar compounds, it exhibits higher selectivity and potency in enzyme inhibition, particularly against monoamine oxidase and cholinesterase .
Properties
Molecular Formula |
C20H14N2O |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
N-quinolin-8-ylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C20H14N2O/c23-20(17-11-3-7-14-6-1-2-10-16(14)17)22-18-12-4-8-15-9-5-13-21-19(15)18/h1-13H,(H,22,23) |
InChI Key |
TUODPNOJARHGQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















